4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
The compound 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with an azetidin-3-yl group, which is further modified by a sulfonyl linkage to a 2-(trifluoromethyl)phenyl moiety. The 4-position of the triazole ring is substituted with a cyclopropyl group.
The synthesis of such triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method pioneered by Tornøe et al. . The azetidine and sulfonyl groups likely contribute to conformational rigidity and electronic effects, which may enhance binding affinity in target interactions. Crystallographic characterization of related triazole derivatives (e.g., ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) highlights the planar nature of the triazole ring and its role in stabilizing molecular conformations .
Properties
IUPAC Name |
4-cyclopropyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-3-1-2-4-14(12)25(23,24)21-7-11(8-21)22-9-13(19-20-22)10-5-6-10/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKQZVKDSVMSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Trifluoromethyl Phenyl Sulfonyl Group: This step involves the sulfonylation of the azetidine ring using a reagent like trifluoromethyl phenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate compound with an azide source, such as sodium azide, under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Triazoles are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been evaluated for their effectiveness against resistant strains of bacteria like Staphylococcus aureus and various fungi .
Anticancer Properties : The triazole moiety has been linked to anticancer activity through its ability to inhibit specific enzymes involved in tumor growth. Research indicates that compounds with this structure can induce apoptosis in cancer cells and inhibit cell proliferation .
Neuroprotective Effects : Recent studies have explored the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. The ability of these compounds to stabilize microtubules suggests they could be beneficial in treating conditions such as Alzheimer's disease .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including cycloaddition and nucleophilic substitution, making it useful for synthesizing more complex molecules .
Material Science
Due to its unique chemical properties, this compound is being investigated for applications in developing new materials. This includes potential uses in polymers and coatings that require enhanced chemical stability and resistance to environmental degradation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the triazole structure significantly enhanced antimicrobial activity (MIC values ranging from 0.25–2 μg/mL), suggesting that this compound could be similarly effective .
Case Study 2: Anticancer Activity
Research focused on the anticancer potential of triazole compounds demonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules:
*Molecular weights calculated based on structural formulas.
Key Comparative Insights
- Synthetic Routes: The target compound’s triazole core likely originates from CuAAC, as demonstrated for peptidotriazoles . In contrast, flucarbazone (a 1,2,4-triazole) is synthesized via nucleophilic substitution or Mitsunobu reactions .
- Electronic Effects : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability, similar to flucarbazone’s trifluoromethoxy group . The sulfonyl group in both compounds may facilitate hydrogen bonding or electrostatic interactions.
- Biological Relevance : While the target compound’s activity is unspecified, flucarbazone’s herbicidal action stems from acetolactate synthase (ALS) inhibition, a mechanism shared with other triazole derivatives .
Crystallographic and Physicochemical Properties
- Crystal Packing : The isostructural compounds in adopt triclinic symmetry with two independent molecules per asymmetric unit, a feature that may influence solubility and melting points . The target compound’s crystallization behavior is likely analogous, given the planar triazole and bulky sulfonyl-azetidine groups.
- Solubility : Sulfonyl-containing compounds (e.g., flucarbazone) exhibit moderate water solubility due to ionic character, while cyclopropyl and aromatic substituents in the target compound may reduce hydrophilicity .
Research Findings and Implications
- Structural Diversity : The target compound’s azetidine-sulfonyl motif distinguishes it from pyridine- or thiazole-based analogues, offering unique opportunities for drug design .
- Unresolved Questions: The biological activity of the target compound remains uncharacterized.
- Methodological Notes: SHELX software, widely used for small-molecule crystallography, would be critical for resolving the target compound’s structure, as seen in related studies .
Biological Activity
The compound 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors like amino alcohols or amino halides under basic conditions.
- Sulfonylation : The introduction of the trifluoromethyl phenyl sulfonyl group is done using trifluoromethyl phenyl sulfonyl chloride in the presence of a base such as triethylamine.
- Triazole Formation : The final step involves cyclization with an azide source (e.g., sodium azide) under copper-catalyzed conditions to form the triazole ring.
Antimicrobial Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance this activity by increasing lipophilicity and membrane permeability .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific molecular targets that regulate cell growth and survival pathways .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
The biological effects of this compound are attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can lead to the inhibition or modulation of enzymatic activities, thereby influencing cellular processes such as growth and inflammation .
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Study 2: Cytokine Modulation in PBMCs
Another investigation focused on the anti-inflammatory properties of this compound. It was found that at concentrations ranging from 25 to 100 µg/mL, the compound effectively reduced TNF-α levels by approximately 50%, suggesting a strong potential for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer, anti-inflammatory |
| 4-Cyclopropyl-1-(1-(3-fluorobenzyl)sulfonyl)azetidin-3-y | Structure | Antimicrobial, anticancer |
| 1,2,4-Triazole Derivatives | Structure | Antifungal, antibacterial |
This table highlights the unique biological profile of this compound compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Reagents : Terminal alkyne (e.g., ethynylbenzene) and azide precursors.
- Conditions : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a 1:1 THF/water mixture at 50°C for 16 hours .
- Yield : Up to 79% with regioselective 1,4-substitution .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) .
Q. How can researchers confirm the regiochemistry of the 1,2,3-triazole ring?
Regiochemistry is confirmed via:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, distinguishing 1,4- vs. 1,5-substitution .
- 1H NMR : Triazole proton signals (e.g., δ = 8.39 ppm for H-5 in 1,4-substituted triazoles) .
- 13C NMR : Carbon chemical shifts (e.g., δ = 146.5 ppm for triazole C-4) .
Advanced Research Questions
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
SAR studies require systematic substitution of key groups:
- Cyclopropyl group : Replace with other aliphatic rings (e.g., cyclohexyl) to assess steric effects.
- Sulfonylazetidine : Modify the sulfonyl group (e.g., methylsulfonyl vs. phenylsulfonyl) to probe electronic interactions .
- Trifluoromethylphenyl : Substitute with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) to evaluate π-π stacking or hydrophobic interactions .
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., overlapping NMR signals) are addressed via:
- Multi-technique validation : Cross-check NMR with HRMS (e.g., FAB-HRMS for exact mass) and IR (e.g., ν = 2238 cm⁻¹ for nitrile groups) .
- Dynamic NMR : Variable-temperature experiments to distinguish rotamers or conformers .
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen bonds with the triazole and sulfonyl groups .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding modes .
- QSAR : Corrogate substituent electronegativity (e.g., trifluoromethyl) with bioactivity data .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Co-crystallization agents : Add small molecules (e.g., DMSO) to stabilize lattice packing .
- Solvent screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) mixtures for crystal growth .
- SHELX refinement : Use TWINABS for handling twinned crystals and OLEX2 for structure visualization .
Critical Analysis of Evidence
- Synthesis : and provide robust protocols for CuAAC, but scalability for azetidine-containing analogs requires further optimization.
- Crystallography : SHELX () remains the gold standard, though newer software (e.g., Phenix) may improve refinement for low-resolution data.
- Contradictions : emphasizes iterative validation, critical for triazole derivatives with conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
